3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazoledihydrochloride
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Overview
Description
3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazoledihydrochloride is a chemical compound with a complex structure that includes an iodine atom, a methyl group, and a pyrrolidine ring attached to a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazoledihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Methyl Group: Methylation of the pyrazole core can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group on the pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazoledihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of deiodinated pyrazole derivative.
Substitution: Formation of 3-azido-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole.
Scientific Research Applications
3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazoledihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazoledihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole
- 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole
- 3-fluoro-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole
Uniqueness
3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazoledihydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.
Properties
Molecular Formula |
C8H14Cl2IN3 |
---|---|
Molecular Weight |
350.02 g/mol |
IUPAC Name |
3-iodo-1-methyl-5-pyrrolidin-2-ylpyrazole;dihydrochloride |
InChI |
InChI=1S/C8H12IN3.2ClH/c1-12-7(5-8(9)11-12)6-3-2-4-10-6;;/h5-6,10H,2-4H2,1H3;2*1H |
InChI Key |
DJILKXJTWQUIFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)I)C2CCCN2.Cl.Cl |
Origin of Product |
United States |
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